Cannabichromene

Catalog No.
S522572
CAS No.
20675-51-8
M.F
C21H30O2
M. Wt
314.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cannabichromene

CAS Number

20675-51-8

Product Name

Cannabichromene

IUPAC Name

2-methyl-2-(4-methylpent-3-enyl)-7-pentylchromen-5-ol

Molecular Formula

C21H30O2

Molecular Weight

314.5 g/mol

InChI

InChI=1S/C21H30O2/c1-5-6-7-10-17-14-19(22)18-11-13-21(4,23-20(18)15-17)12-8-9-16(2)3/h9,11,13-15,22H,5-8,10,12H2,1-4H3

InChI Key

UVOLYTDXHDXWJU-UHFFFAOYSA-N

SMILES

CCCCCC1=CC(=C2C=CC(OC2=C1)(C)CCC=C(C)C)O

Solubility

Soluble in DMSO

Synonyms

Cannabichrome; CBC; Cannanbichromene; Pentylcannabichromene

Canonical SMILES

CCCCCC1=CC(=C2C=CC(OC2=C1)(C)CCC=C(C)C)O

Description

The exact mass of the compound Cannabichromene is 314.2246 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 291831. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Terpenes - Cannabinoids - Supplementary Records. It belongs to the ontological category of 1-benzopyran in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Analgesia and Inflammation

Studies suggest CBC may play a role in pain management and reducing inflammation. One study published in the journal Life Sciences investigated the effects of CBC on pain perception in mice. The research found that CBC produced significant analgesic effects, suggesting its potential use in treating chronic pain conditions [].

Another study, published in ヨーロ피아 신경과학 저널 (European Journal of Neuroscience), explored the anti-inflammatory properties of CBC. The study observed that CBC inhibited the production of inflammatory mediators in immune cells, suggesting its potential use in treating inflammatory diseases [].

Cancer

Preliminary research suggests CBC may have anti-cancer properties. A study published in Natural Product Communications investigated the effect of CBC on human breast cancer cells. The study found that CBC induced cell death (apoptosis) in these cancer cells []. However, it's important to note that this research was conducted in cell cultures, and further studies are needed to determine CBC's efficacy in humans.

Neuroprotection

Some research suggests CBC may have neuroprotective properties. A study published in Biochemical Pharmacology investigated the effects of CBC on nerve cell death caused by ischemia (lack of blood flow). The study found that CBC protected nerve cells from damage, suggesting its potential use in treating neurodegenerative diseases [].

Cannabichromene, commonly referred to as CBC, is a non-psychoactive phytocannabinoid found in the Cannabis plant. It is one of the most abundant cannabinoids, alongside tetrahydrocannabinol and cannabidiol. Cannabichromene is structurally similar to other cannabinoids, such as tetrahydrocannabinol, tetrahydrocannabivarin, cannabidiol, and cannabinol. Unlike tetrahydrocannabinol, which is known for its psychoactive effects, cannabichromene does not induce a "high" and is primarily recognized for its potential therapeutic properties, including anti-inflammatory and analgesic effects .

The biosynthesis of cannabichromene begins with the formation of cannabigerolic acid from geranyl pyrophosphate and olivetolic acid. This compound is then cyclized by the enzyme cannabichromenic acid synthase to produce cannabichromenic acid. Upon decarboxylation—typically through heating above 93 °C—cannabichromenic acid is converted into cannabichromene . Cannabichromene has been shown to interact with various receptors in the body, including cannabinoid receptors and transient receptor potential channels, influencing its biological activity .

Cannabichromene exhibits several notable biological activities. Research indicates that it acts as an agonist at the cannabinoid receptor type 2 but has minimal binding affinity for cannabinoid receptor type 1. This selective action suggests potential therapeutic applications without the psychoactive effects associated with tetrahydrocannabinol. Cannabichromene has demonstrated anti-inflammatory effects in preclinical studies, reducing inflammation in animal models of pain and swelling . Additionally, it has shown potential antitumor effects in breast cancer models and anticonvulsant activity .

The synthesis of cannabichromene can be achieved through several methods:

  • Natural Extraction: Obtaining cannabichromene directly from cannabis plants through extraction processes.
  • Chemical Synthesis: Laboratory synthesis involving the reaction of specific precursors like geranyl pyrophosphate and olivetolic acid to create cannabigerolic acid, which is subsequently converted into cannabichromene.
  • Biotransformation: Utilizing microbial or enzymatic processes to convert other cannabinoids into cannabichromene .

Cannabichromene has garnered interest for its potential applications in various fields:

  • Pain Management: Due to its anti-inflammatory properties, it may aid in reducing pain without psychoactive effects.
  • Cancer Research: Preliminary studies suggest that it may have antitumor properties, particularly in breast cancer models.
  • Neuroprotection: Its interaction with cannabinoid receptors suggests potential benefits in neurodegenerative conditions .
  • Cosmetic Industry: Its anti-inflammatory properties may be beneficial in skincare formulations targeting inflammation and irritation.

Studies have shown that cannabichromene interacts with several receptors beyond cannabinoid receptors. It acts as an agonist at transient receptor potential channels such as TRPA1 and TRPV3, which are involved in pain perception and inflammatory responses . These interactions may enhance the therapeutic efficacy of other cannabinoids when used in combination.

Cannabichromene shares structural similarities with several other cannabinoids. Here are some comparable compounds:

Compound NameKey CharacteristicsUnique Features
TetrahydrocannabinolPsychoactive; strong affinity for CB1Induces euphoria; widely studied for recreational use
CannabidiolNon-psychoactive; moderate affinity for CB1 and CB2Known for anxiety relief and anti-seizure properties
CannabinolMildly psychoactive; derived from THC degradationExhibits sedative effects; less studied than THC or CBD
TetrahydrocannabivarinNon-psychoactive; similar structure to THCPotential appetite-suppressing effects

Cannabichromene's uniqueness lies in its selective activity at cannabinoid receptor type 2 and its minimal psychoactivity compared to tetrahydrocannabinol. Its ability to modulate pain and inflammation without inducing a high makes it a candidate for therapeutic applications where psychoactivity is undesirable .

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

6.9

Exact Mass

314.2246

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H413 (100%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

20675-51-8
18793-28-7

Wikipedia

Cannabichromene

Dates

Modify: 2023-08-15
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2: Petrosino S, Verde R, Vaia M, Allarà M, Iuvone T, Di Marzo V. Anti-inflammatory Properties of Cannabidiol, a Nonpsychotropic Cannabinoid, in Experimental Allergic Contact Dermatitis. J Pharmacol Exp Ther. 2018 Jun;365(3):652-663. doi: 10.1124/jpet.117.244368. Epub 2018 Apr 9. PubMed PMID: 29632236.
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9: Oláh A, Markovics A, Szabó-Papp J, Szabó PT, Stott C, Zouboulis CC, Bíró T. Differential effectiveness of selected non-psychotropic phytocannabinoids on human sebocyte functions implicates their introduction in dry/seborrhoeic skin and acne treatment. Exp Dermatol. 2016 Sep;25(9):701-7. doi: 10.1111/exd.13042. Epub 2016 Jun 15. PubMed PMID: 27094344.
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11: Gul W, Gul SW, Radwan MM, Wanas AS, Mehmedic Z, Khan II, Sharaf MH, ElSohly MA. Determination of 11 Cannabinoids in Biomass and Extracts of Different Varieties of Cannabis Using High-Performance Liquid Chromatography. J AOAC Int. 2015 Nov-Dec;98(6):1523-8. doi: 10.5740/jaoacint.15-095. PubMed PMID: 26651563.
12: Pagano E, Montanaro V, Di Girolamo A, Pistone A, Altieri V, Zjawiony JK, Izzo AA, Capasso R. Effect of Non-psychotropic Plant-derived Cannabinoids on Bladder Contractility: Focus on Cannabigerol. Nat Prod Commun. 2015 Jun;10(6):1009-12. PubMed PMID: 26197538.
13: Makwana R, Venkatasamy R, Spina D, Page C. The effect of phytocannabinoids on airway hyper-responsiveness, airway inflammation, and cough. J Pharmacol Exp Ther. 2015 Apr;353(1):169-80. doi: 10.1124/jpet.114.221283. Epub 2015 Feb 5. PubMed PMID: 25655949.
14: Rosenthaler S, Pöhn B, Kolmanz C, Huu CN, Krewenka C, Huber A, Kranner B, Rausch WD, Moldzio R. Differences in receptor binding affinity of several phytocannabinoids do not explain their effects on neural cell cultures. Neurotoxicol Teratol. 2014 Nov-Dec;46:49-56. doi: 10.1016/j.ntt.2014.09.003. Epub 2014 Oct 12. Erratum in: Neurotoxicol Teratol. 2016 Mar-Apr;54():89-93. PubMed PMID: 25311884.
15: Shinjyo N, Di Marzo V. The effect of cannabichromene on adult neural stem/progenitor cells. Neurochem Int. 2013 Nov;63(5):432-7. doi: 10.1016/j.neuint.2013.08.002. Epub 2013 Aug 11. PubMed PMID: 23941747.
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20: Iwata N, Kitanaka S. New cannabinoid-like chromane and chromene derivatives from Rhododendron anthopogonoides. Chem Pharm Bull (Tokyo). 2011;59(11):1409-12. PubMed PMID: 22041081.

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